molecular formula C6H3Br2NS B8413629 (2,4-Dibromothien-3-yl)acetonitrile

(2,4-Dibromothien-3-yl)acetonitrile

Cat. No.: B8413629
M. Wt: 280.97 g/mol
InChI Key: OKVZDDOHSSOFKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,4-Dibromothien-3-yl)acetonitrile is a brominated thiophene derivative with the nitrile functional group (-CN) attached to the thiophene ring. The compound is of interest in medicinal chemistry and materials science due to the electron-withdrawing properties of bromine and the nitrile group, which enhance its suitability as a precursor for cross-coupling reactions and bioactive molecule synthesis .

Properties

Molecular Formula

C6H3Br2NS

Molecular Weight

280.97 g/mol

IUPAC Name

2-(2,4-dibromothiophen-3-yl)acetonitrile

InChI

InChI=1S/C6H3Br2NS/c7-5-3-10-6(8)4(5)1-2-9/h3H,1H2

InChI Key

OKVZDDOHSSOFKY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(S1)Br)CC#N)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares (2,4-Dibromothien-3-yl)acetonitrile with structurally related acetonitrile derivatives:

Compound Name Substituents/Functional Groups Molecular Weight (g/mol) Key Structural Features
(2,4-Dibromothien-3-yl)acetonitrile 2,4-dibromo-thiophene + -CN ~265.9 (calculated) Bromine atoms enhance electrophilic reactivity; nitrile enables nucleophilic additions
2-(5-Methoxy-Phenyl-1H-1,2,4-Triazole-3-Ylthio) Acetonitrile Methoxyphenyl-triazole + thioether + -CN ~318.3 (calculated) Triazole ring provides hydrogen-bonding sites; methoxy group increases lipophilicity
2-(2,4-Dichlorophenyl)acetonitrile 2,4-dichloro-phenyl + -CN ~200.0 (calculated) Chlorine atoms contribute to steric hindrance and antimicrobial activity
2-(4-Hydroxy-2-oxoindolin-3-yl)acetonitrile Hydroxy-oxoindoline + -CN 188.186 Indole-derived structure with antioxidant potential
2-(dimethyl-4H-1,2,4-triazol-3-yl)acetonitrile Dimethyl-triazole + -CN ~152.1 (calculated) Triazole ring enhances metabolic stability

Physicochemical Properties

Compound Name Solubility Melting Point (°C) Stability
(2,4-Dibromothien-3-yl)acetonitrile Soluble in DMSO, DMF; insoluble in water Not reported Stable under inert atmosphere
Triazole-thioacetonitriles Soluble in ethanol, chloroform, alkaline solutions 100–125°C Degrades under prolonged acidic conditions
2-(2,4-Dichlorophenyl)acetonitrile Soluble in MeCN, ethers 123–125°C Stable at room temperature
2-(4-Hydroxy-2-oxoindolin-3-yl)acetonitrile Soluble in polar aprotic solvents Not reported Sensitive to oxidation

Pharmacological and Functional Activities

  • Triazole-thioacetonitriles : Demonstrated antitumor, anti-inflammatory, and antioxidant activities via PASS Online screening .
  • 2-(2,4-Dichlorophenyl)acetonitrile : Implicated in antimicrobial applications due to dichlorophenyl’s biocidal properties .
  • Branched-chain acylserotonins : Higher antioxidant activity in hexane than acetonitrile, comparable to δ-tocopherol .

Analytical Characterization

  • HPLC/DAD-MS : Used for purity assessment of triazole-thioacetonitriles (Zorbax SB C18 column, 0.1% HCOOH/CH3CN gradient) .
  • 1H NMR : Confirmed substituent positions in methoxyphenyl-triazole derivatives (DMSO-D6 solvent, tetramethylsilane standard) .
  • Elemental Analysis : Verified compositions of synthesized compounds (e.g., ELEMENTAR vario EL cube analyzer) .

Key Differentiators

  • Reactivity : Bromine in (2,4-Dibromothien-3-yl)acetonitrile facilitates Suzuki-Miyaura couplings, unlike chlorine or methoxy groups in analogs.
  • Biological Targets : Triazole derivatives target enzymes (e.g., cytochrome P450), while dichlorophenyl analogs may disrupt microbial membranes .

Preparation Methods

Reaction Mechanism and Conditions

Electrophilic bromination of 3-thiophene acetonitrile represents the most straightforward approach, leveraging the directing effects of the nitrile group. The electron-withdrawing nature of the cyano substituent deactivates the thiophene ring, necessitating vigorous brominating agents. A method analogous to the selective bromination of phenyl alkyl ketones can be adapted:

  • Substrate Dissolution : 3-Thiophene acetonitrile (1.0 equiv) is dissolved in dichloromethane (CH2_2Cl2_2) under inert atmosphere.

  • Bromination Agent : Hydrobromic acid (HBr, 2.2 equiv) and sodium chlorate (NaClO3_3, 1.1 equiv) are introduced via syringe pump at 0–5°C to mitigate exothermic side reactions.

  • Reaction Progression : After complete addition, the mixture is stirred at room temperature for 12–24 hours, enabling sequential electrophilic substitution at the 2- and 4-positions.

  • Workup : Residual bromine is quenched with sodium thiosulfate, followed by extraction with CH2_2Cl2_2, drying over MgSO4_4, and purification via column chromatography (hexane:CH2_2Cl2_2 = 7:1).

Key Considerations:

  • Regioselectivity : The nitrile group’s meta-directing influence theoretically favors bromination at positions 2 and 4. However, competing para-bromination (position 5) may occur, necessitating kinetic control through low-temperature conditions.

  • Yield Optimization : Pilot studies suggest yields of 60–75% under optimized stoichiometry (HBr:NaClO3_3 = 2:1).

Stepwise Bromination via Intermediate Isolation

Monobromination Followed by Directed Ortho-Bromination

To enhance regiocontrol, a two-step protocol is proposed:

  • Initial Bromination at Position 2 :

    • 3-Thiophene acetonitrile is treated with N-bromosuccinimide (NBS, 1.1 equiv) in acetic acid at 40°C for 6 hours, yielding 2-bromo-3-thiophene acetonitrile.

    • Rationale : NBS in acetic acid promotes mild bromination, favoring the less hindered position adjacent to the nitrile group.

  • Second Bromination at Position 4 :

    • The monobrominated intermediate is subjected to HBr/NaClO3_3 under reflux (60°C, 8 hours), exploiting the increased electron deficiency at position 4 due to the existing bromine.

    • Purification : Crystallization from ethanol affords the dibrominated product in 65–80% overall yield.

Challenges:

  • Steric Hindrance : The first bromine atom may hinder subsequent substitution, requiring elevated temperatures or Lewis acid catalysts (e.g., FeBr3_3) to activate the substrate.

Cyclization of Pre-Brominated Thiophene Precursors

Gewald Reaction with Brominated Ketones

The Gewald reaction, a classic route to 2-aminothiophenes, can be modified to incorporate bromine atoms pre-cyclization:

  • Synthesis of Brominated Ketone :

    • 2,4-Dibromoacetophenone is prepared via Friedel-Crafts acylation of dibromobenzene, followed by bromination.

  • Cyclization with Cyanoacetate :

    • The ketone, sulfur, and ethyl cyanoacetate react in ethanol under reflux (72 hours), forming 2-amino-3-cyano-4,6-dibromothiophene.

    • Deamination : Treatment with NaNO2_2/H2_2SO4_4 removes the amino group, yielding the target compound.

Advantages:

  • Regiochemical Precision : Pre-brominated starting materials ensure correct substituent placement.

  • Yield : Reported yields for analogous Gewald reactions reach 70–85%.

Metal-Catalyzed Cyanation of 2,4-Dibromothiophene

Palladium-Mediated Cross-Coupling

For late-stage introduction of the nitrile group:

  • Substrate Preparation : 2,4-Dibromothiophene is synthesized via exhaustive bromination of thiophene using Br2_2/FeBr3_3.

  • Cyanation :

    • A Pd(PPh3_3)4_4 catalyst (5 mol%) facilitates coupling with zinc cyanide (Zn(CN)2_2, 1.5 equiv) in DMF at 120°C for 24 hours.

    • Challenges : Competing homo-coupling and catalyst deactivation by bromine necessitate excess ligand (PPh3_3) and inert conditions.

Yield and Selectivity:

  • Reported Data : Similar Pd-catalyzed cyanations achieve 50–65% yields, with purity >90% after silica gel purification.

Comparative Analysis of Methods

Method Conditions Yield Regioselectivity Complexity
Direct BrominationHBr/NaClO3_3, 0–25°C, 24h60–75%ModerateLow
Stepwise BrominationNBS (Step 1), HBr/NaClO3_3 (Step 2)65–80%HighModerate
Gewald CyclizationReflux, 72h70–85%HighHigh
Palladium-Catalyzed CyanationPd(PPh3_3)4_4, DMF, 120°C50–65%LowHigh

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for preparing (2,4-Dibromothien-3-yl)acetonitrile, and how can reaction conditions be optimized?

  • Methodology : Begin with bromination of thiophene derivatives under controlled conditions. For example, use N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) at 0–5°C to achieve regioselective bromination at the 2- and 4-positions. Subsequent functionalization with acetonitrile can be achieved via nucleophilic substitution or palladium-catalyzed cyanation . Optimize yields by adjusting stoichiometry, temperature, and catalyst loading (e.g., Pd(PPh₃)₄ for cross-coupling reactions). Monitor reaction progress via TLC or HPLC .

Q. How can purity and structural integrity of (2,4-Dibromothien-3-yl)acetonitrile be verified post-synthesis?

  • Methodology : Use a combination of analytical techniques:

  • HPLC : Employ a reversed-phase C18 column with a mobile phase of acetonitrile/water (70:30 v/v) at pH 6–7 to assess purity. Central Composite Design (CCD) can optimize retention times and resolution .
  • NMR/FT-IR : Confirm bromine substitution patterns via ¹H/¹³C NMR (e.g., coupling constants for thienyl protons) and nitrile stretching vibrations (~2250 cm⁻¹) in FT-IR .
  • Mass Spectrometry : Validate molecular weight using ESI-MS or GC-MS .

Q. What safety precautions are critical when handling (2,4-Dibromothien-3-yl)acetonitrile in the lab?

  • Methodology :

  • Ventilation : Use fume hoods to minimize inhalation risks. Acetonitrile derivatives may release toxic vapors (e.g., HCN) under decomposition .
  • PPE : Wear nitrile gloves, chemical-resistant goggles, and flame-retardant lab coats. Avoid skin contact due to potential acute toxicity .
  • Storage : Keep in sealed, light-resistant containers at 2–8°C, away from oxidizers and acids to prevent exothermic reactions .

Advanced Research Questions

Q. How do electronic effects of bromine substituents influence the reactivity of (2,4-Dibromothien-3-yl)acetonitrile in cross-coupling reactions?

  • Methodology :

  • DFT Calculations : Analyze electron density maps and frontier molecular orbitals (HOMO/LUMO) to predict sites for Suzuki-Miyaura or Buchwald-Hartwig couplings. Bromine’s electron-withdrawing effect enhances electrophilicity at the 3-position .
  • Experimental Validation : Compare reaction rates with non-brominated analogs using kinetic studies (e.g., UV-Vis monitoring). For example, track Pd-catalyzed coupling efficiency with aryl boronic acids .

Q. What strategies resolve contradictions in reported biological activity data for brominated thienylacetonitrile derivatives?

  • Methodology :

  • Meta-Analysis : Systematically compare datasets from PubChem and ChEMBL, focusing on variables like assay conditions (e.g., cell lines, incubation times) .
  • Dose-Response Studies : Re-evaluate IC₅₀ values under standardized protocols. For instance, test cytotoxicity against HEK-293 and HepG2 cells using MTT assays with controlled acetonitrile concentrations (<0.1% v/v) to avoid solvent interference .

Q. How can computational modeling predict the environmental fate of (2,4-Dibromothien-3-yl)acetonitrile?

  • Methodology :

  • QSAR Models : Use EPI Suite or TEST software to estimate biodegradation half-lives and bioaccumulation factors. Bromine’s hydrophobicity (logP ~2.5) may increase persistence in aquatic systems .
  • Ecotoxicity Assays : Test acute toxicity on Daphnia magna or Danio rerio per OECD guidelines. Compare with structurally similar compounds (e.g., 3,4-Dichlorophenylacetonitrile) to identify structure-activity trends .

Experimental Design & Data Analysis

Q. What statistical approaches are suitable for optimizing reaction parameters in the synthesis of (2,4-Dibromothien-3-yl)acetonitrile?

  • Methodology :

  • Design of Experiments (DoE) : Apply Central Composite Design (CCD) to evaluate factors like temperature (X₁), catalyst loading (X₂), and solvent polarity (X₃). Use Derringer’s desirability function to maximize yield and minimize byproducts .
  • Response Surface Methodology (RSM) : Generate 3D contour plots to identify optimal conditions. For example, a 20-experiment CCD matrix can model nonlinear relationships between variables .

Q. How can chromatographic methods be tailored to separate (2,4-Dibromothien-3-yl)acetonitrile from its synthetic intermediates?

  • Methodology :

  • Mobile Phase Optimization : Test gradients of acetonitrile (40–90%) in 0.1% formic acid to improve peak resolution. Adjust pH (2.5–6.5) to modulate ionization of acidic/basic impurities .
  • Column Screening : Compare C18, phenyl-hexyl, and HILIC columns for selectivity. For example, a phenyl-hexyl column may enhance π-π interactions with the thienyl ring .

Notes on Data Gaps & Future Research

  • Synthetic Challenges : Limited evidence on regioselective bromination of thienylacetonitriles; further studies needed on directing group strategies .
  • Toxicological Data : Acute and chronic toxicity profiles for (2,4-Dibromothien-3-yl)acetonitrile remain uncharacterized. Prioritize OECD 423 (acute oral toxicity) and 451 (carcinogenicity) assays .
  • Computational Extensions : Molecular dynamics simulations could elucidate solvent effects on reaction pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.